molecular formula C22H28N4O6S2 B2472815 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide CAS No. 851987-88-7

4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2472815
CAS No.: 851987-88-7
M. Wt: 508.61
InChI Key: DRPVNZJJKMUHPX-UHFFFAOYSA-N
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Description

4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N4O6S2 and its molecular weight is 508.61. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound acts as an inhibitor of COX-1 and COX-2 enzymes . It binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of COX-1 and COX-2 enzymes by the compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, providing relief for conditions such as arthritis, acute pain, and dysmenorrhea .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs or substances, and the individual’s health status. For example, the presence of other COX inhibitors could potentially enhance or interfere with the compound’s action .

Biochemical Analysis

Biochemical Properties

4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response . The interaction with COX enzymes is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it alters gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it interacts with proteins involved in cell signaling pathways, leading to the modulation of these pathways and subsequent changes in cellular function . The compound also influences gene expression by binding to DNA and transcription factors, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo studies . The compound’s activity may decrease over time due to gradual degradation, necessitating the use of fresh preparations for prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer effects without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . The compound’s therapeutic window is relatively narrow, and careful dosage optimization is required to achieve the desired effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of more water-soluble conjugates that are excreted in the urine . The compound’s metabolism can affect its biological activity and toxicity, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, which facilitate its distribution to different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, it binds to enzymes and proteins involved in metabolic and signaling pathways . In the nucleus, it interacts with DNA and transcription factors, influencing gene expression and cellular function . The compound’s subcellular localization is determined by specific targeting signals and post-translational modifications that direct it to particular compartments .

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6S2/c1-15-5-10-18(32-4)19-20(15)33-22(23-19)25-24-21(27)16-6-8-17(9-7-16)34(28,29)26(11-13-30-2)12-14-31-3/h5-10H,11-14H2,1-4H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPVNZJJKMUHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.